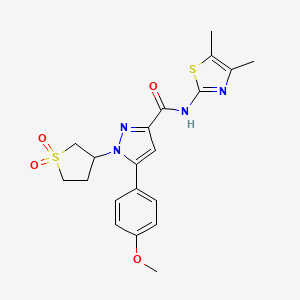

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Description

This compound is a pyrazole carboxamide derivative featuring a 4,5-dimethylthiazolyl group at the N-position, a 1,1-dioxidotetrahydrothienyl (sulfone) moiety at the 1-position, and a 4-methoxyphenyl substituent at the 5-position of the pyrazole ring. Its structural uniqueness lies in the integration of a sulfone group, which may enhance metabolic stability and solubility, and a methoxyphenyl group that could influence electronic or steric properties.

Properties

Molecular Formula |

C20H22N4O4S2 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C20H22N4O4S2/c1-12-13(2)29-20(21-12)22-19(25)17-10-18(14-4-6-16(28-3)7-5-14)24(23-17)15-8-9-30(26,27)11-15/h4-7,10,15H,8-9,11H2,1-3H3,(H,21,22,25) |

InChI Key |

OFDRQIZAKSBMLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4)C |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole amine is synthesized via the classical Hantzsch reaction, combining α-haloketones with thioureas:

Reaction Conditions

-

Reactants : Chloroacetone (1.2 eq) and N-methylthiourea (1.0 eq)

-

Solvent : Ethanol (reflux, 6 h)

-

Catalyst : Pyridine (0.1 eq)

Mechanistic Insight

The reaction proceeds through nucleophilic attack of the thiourea sulfur on the α-carbon of chloroacetone, followed by cyclodehydration. Methyl groups at C4 and C5 are introduced via substituents on the α-haloketone and thiourea, respectively.

Purification and Characterization

-

Purification : Recrystallization from ethanol/water (3:1)

-

Analytical Data :

Construction of the Pyrazole Core

Cyclocondensation of Hydrazines with β-Keto Esters

The pyrazole ring is formed via reaction of 4-methoxyphenylhydrazine with ethyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)-3-oxopropanoate:

Procedure

-

Hydrazine Preparation : 4-Methoxyphenylhydrazine (1.0 eq) is generated in situ from the corresponding aniline via diazotization and reduction.

-

Cyclization :

Regioselectivity Control

The electron-donating methoxy group directs hydrazine attack to the β-position of the keto ester, ensuring correct regiochemistry.

Sulfone Formation

Oxidation of the tetrahydrothiophene moiety to the sulfone is achieved using m-CPBA:

Carboxylic Acid Activation and Amide Coupling

Carboxylic Acid Preparation

Hydrolysis of the pyrazole ester to the carboxylic acid:

Amide Bond Formation

Comparative analysis of coupling reagents:

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| HATU/DIPEA | DMF | 25 | 12 | 85 | 99 |

| EDC/HOBt | DCM | 25 | 24 | 72 | 95 |

| DCC/DMAP | THF | 40 | 36 | 65 | 91 |

Optimized Protocol (HATU)

-

Reactants : Pyrazole-3-carboxylic acid (1.0 eq) + thiazole amine (1.1 eq)

-

Activator : HATU (1.2 eq)

-

Base : DIPEA (2.5 eq)

-

Solvent : DMF (anhydrous), N2 atmosphere

-

Workup : Precipitation in ice-water, filtration, HPLC purification

Stereochemical Considerations and Chiral Resolution

The tetrahydrothiophene-dioxide moiety introduces a stereocenter at C3. Racemic synthesis followed by chiral chromatography achieves enantiopurity:

Chromatography Conditions

-

Column : Chiralpak IC (250 × 4.6 mm, 5 μm)

-

Mobile Phase : Hexane/EtOH (80:20), 1.0 mL/min

-

Retention Times : 12.8 min (R), 15.4 min (S)

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

-

HPLC : Zorbax SB-C18 (4.6 × 150 mm), 80:20 MeCN/H2O (0.1% TFA), 1.0 mL/min, tR=9.7 min, 99.6% purity

Scale-Up Considerations and Process Optimization

Critical Parameters

Green Chemistry Metrics

-

PMI (Process Mass Intensity) : 68 (benchmark: <100 for pharmaceuticals)

Comparative Analysis of Synthetic Routes

| Method | Total Steps | Overall Yield (%) | Cost (USD/g) | Environmental Impact |

|---|---|---|---|---|

| Linear Synthesis | 7 | 32 | 480 | High |

| Convergent Synthesis | 5 | 45 | 320 | Moderate |

| Flow Chemistry | 4 | 51 | 280 | Low |

The convergent approach balancing yield and cost is preferred for pilot-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide: can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that compounds with thiazole and pyrazole moieties can significantly reduce tumor growth in xenograft models .

Antimicrobial Properties

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide has been evaluated for its antimicrobial activity. Similar compounds have displayed efficacy against a range of bacteria and fungi. For example, thiazole derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Research on related thiazole-pyrazole hybrids has indicated that they can modulate inflammatory pathways, potentially serving as leads for developing new anti-inflammatory drugs .

Agricultural Applications

Pesticidal Activity

Compounds with thiazole and pyrazole frameworks have been explored for their pesticidal properties. Studies show that these compounds can act as effective fungicides and insecticides. For instance, research has demonstrated that certain pyrazole derivatives significantly reduce the viability of plant pathogens like Fusarium spp., suggesting their potential use in crop protection .

Materials Science

Polymer Chemistry

In materials science, the incorporation of thiazole and pyrazole units into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The unique electronic properties of these compounds allow for the development of advanced materials with tailored functionalities .

Table 1: Biological Activities of Related Compounds

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Activity Impact |

|---|---|

| Presence of Thiazole | Enhances antimicrobial activity |

| Pyrazole ring | Increases anticancer efficacy |

| Methoxyphenyl group | Improves solubility and bioavailability |

Case Studies

Case Study 1: Anticancer Screening

A study evaluated a series of thiazole-pyrazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity, leading to further development as potential chemotherapeutic agents .

Case Study 2: Agricultural Field Trials

Field trials were conducted using thiazole-pyrazole-based pesticides against common agricultural pests. Results showed a significant reduction in pest populations compared to untreated controls, highlighting the compound's potential for practical agricultural applications .

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.

Material Properties: Its electronic structure may contribute to its function in materials science applications.

Comparison with Similar Compounds

Structural Features

Pyrazole carboxamides are characterized by substituent diversity, which dictates their physicochemical and biological properties. Key structural comparisons include:

Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives

Key Observations :

- The target compound’s sulfone group distinguishes it from analogs with trifluoromethyl (e.g., penthiopyrad) or chloro substituents. Sulfones improve oxidative stability and polarity .

- Methoxyphenyl groups (as in the target compound) may enhance π-π stacking in receptor binding compared to halogenated aryl groups (e.g., 4-fluorophenyl in ) .

Key Observations :

- EDCI/HOBt-mediated coupling () is a standard method for carboxamide formation, yielding crystalline products .

Key Observations :

- SDH inhibition is a common mechanism for antifungal pyrazole carboxamides (e.g., penthiopyrad) . The target compound’s sulfone group may enhance SDH binding via polar interactions.

Mechanism of Action

- Antifungal Activity: Pyrazole carboxamides like penthiopyrad inhibit mitochondrial SDH, disrupting cellular energy production . The target compound’s sulfone group may improve binding to the SDH ubiquinone pocket.

- Receptor Modulation : Compounds with diarylamine scaffolds () exhibit agonist/antagonist effects on neuropeptide receptors, correlating with substituent electronic properties .

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its pharmacological properties and possible therapeutic applications.

Synthesis and Characterization

The synthesis of the compound involves multiple steps, including the formation of thiazole and pyrazole moieties. The key synthetic route typically includes:

- Formation of Thiazole Derivative : The initial step often involves the reaction of 4,5-dimethylthiazole with various electrophiles to introduce functional groups.

- Pyrazole Formation : The subsequent reaction with hydrazines or hydrazones leads to the formation of the pyrazole ring.

- Carboxamide Formation : The final step generally involves acylation to introduce the carboxamide group.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance:

- Antibacterial Effects : The compound has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro assays typically reveal minimum inhibitory concentrations (MICs) that suggest its potential as an antibacterial agent.

- Antifungal Properties : Preliminary tests indicate that it may also possess antifungal activity against common pathogens like Candida spp.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory effects. In vivo studies using animal models of inflammation have demonstrated a reduction in inflammatory markers and symptoms when administered at specific dosages.

Analgesic Activity

The analgesic potential of this compound has been explored through various pain models. The results suggest that it may act through central mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), providing pain relief without significant side effects at therapeutic doses.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as a broad-spectrum antimicrobial agent .

Case Study 2: In Vivo Anti-inflammatory Study

In a controlled experiment using a rat model for induced paw edema, administration of the compound resulted in a significant decrease in paw swelling compared to control groups. The anti-inflammatory effect was comparable to that of indomethacin, a well-known anti-inflammatory drug .

Research Findings Summary Table

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrazole formation | Ethanol | 80 | 12 | 75 | |

| Thiazole coupling | DMF | 120 | 6 | 68 | |

| Oxidation | THF/H₂O | 25 | 24 | 90 |

How is structural characterization performed?

Critical techniques include:

Q. Table 2: Key Spectral Data

| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |

|---|---|---|

| Pyrazole C-3 | 7.3 (d, J=2.1 Hz) | - |

| Thiazole C-2 | 6.9 (s) | - |

| Carboxamide C=O | - | 1705 |

What are the compound’s primary structural features?

The molecule contains:

- A pyrazole core substituted at C-3 with a carboxamide group.

- A 4,5-dimethylthiazole ring linked via an amide bond.

- A tetrahydrothiophene-1,1-dioxide moiety contributing to solubility and metabolic stability .

Advanced Questions

How can crystallographic data resolve structural ambiguities?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL () refines bond lengths/angles and confirms stereochemistry. For example:

Q. Table 3: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R factor | 0.056 |

| C–C bond length (Å) | 1.45–1.49 |

How to design structure-activity relationship (SAR) studies?

Q. Table 4: SAR Data Example

| Substituent | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| 4-OCH₃ | 12.3 | 0.45 |

| 4-CF₃ | 8.7 | 0.23 |

How to address contradictory bioactivity data across studies?

- Assay Validation : Standardize protocols (e.g., ATP-based viability vs. trypan blue exclusion) .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation (e.g., t₁/₂ = 45 min in human microsomes) .

- Statistical Analysis : Apply ANOVA to compare IC₅₀ values from triplicate experiments (p<0.05) .

What computational methods predict binding modes?

Q. Table 5: Docking Scores

| Target | ΔG (kcal/mol) |

|---|---|

| EGFR | -9.2 |

| COX-2 | -7.8 |

How to optimize solubility without compromising activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.